2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 1523486-08-9
VCID: VC2738457
InChI: InChI=1S/C8H4ClF3O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14)
SMILES: C1=CC(=C(C=C1Cl)F)C(C(=O)O)(F)F
Molecular Formula: C8H4ClF3O2
Molecular Weight: 224.56 g/mol

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid

CAS No.: 1523486-08-9

Cat. No.: VC2738457

Molecular Formula: C8H4ClF3O2

Molecular Weight: 224.56 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid - 1523486-08-9

Specification

CAS No. 1523486-08-9
Molecular Formula C8H4ClF3O2
Molecular Weight 224.56 g/mol
IUPAC Name 2-(4-chloro-2-fluorophenyl)-2,2-difluoroacetic acid
Standard InChI InChI=1S/C8H4ClF3O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14)
Standard InChI Key JJGIFZFAIJZROE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)F)C(C(=O)O)(F)F
Canonical SMILES C1=CC(=C(C=C1Cl)F)C(C(=O)O)(F)F

Introduction

Chemical Structure and Properties

Molecular Identification

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid is characterized by a substituted phenyl ring connected to a difluoroacetic acid moiety. It contains multiple halogen atoms strategically positioned around an aromatic ring structure with a carboxylic acid functional group. The compound's chemical formula is C₈H₄ClF₃O₂, and it has a molecular weight of 224.56 g/mol . Its unique structure contains a 4-chloro-2-fluorophenyl group connected to a difluoroacetic acid group, creating a compound with potentially valuable chemical reactivity patterns. The combination of different halogen substituents (chlorine and fluorine) provides distinct electronic and steric properties that influence its behavior in chemical reactions.

Physical Properties

The physical properties of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid are summarized in Table 1 below:

PropertyValueSource
Molecular FormulaC₈H₄ClF₃O₂
Molecular Weight224.56 g/mol
Physical AppearanceWhite powder
Storage Conditions2-8°C
CAS Number1523486-08-9

The compound typically appears as a white powder and should be stored at temperatures between 2-8°C for optimal stability . Due to the presence of multiple fluorine atoms and a carboxylic acid group, this compound exhibits acidity and can participate in a variety of chemical transformations that are characteristic of both halogenated aromatics and carboxylic acids.

Synthesis and Production Methods

Stock Solution Preparation

For laboratory applications, stock solutions of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid can be prepared according to the guidelines in Table 2:

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM4.4532 mL22.2658 mL44.5315 mL
5 mM0.8906 mL4.4532 mL8.9063 mL
10 mM0.4453 mL2.2266 mL4.4532 mL

Table 2: Stock solution preparation guidelines for 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid

When preparing these solutions, it is typically recommended to select an appropriate solvent based on the compound's solubility characteristics. Once prepared, the stock solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing. For long-term storage, solutions kept at -80°C may be used within 6 months, while those stored at -20°C should be used within 1 month .

Applications in Research

Chemical Research

In organic chemistry research, compounds like 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid serve as valuable building blocks for creating more complex molecular structures. The carboxylic acid functional group provides a versatile handle for further transformations, including:

  • Formation of amides through coupling reactions with amines

  • Reduction to alcohols

  • Esterification reactions

  • Conversion to acyl chlorides for subsequent reactions

The presence of both chlorine and fluorine substituents on the aromatic ring allows for potential site-selective functionalization through various metal-catalyzed cross-coupling reactions. These features make the compound a potential starting material for diverse chemical transformations in research settings .

Related Compounds

Structural Analogs

Several structural analogs of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid exist, differing primarily in the position of halogen substituents on the aromatic ring. These compounds share similar physical and chemical properties but may exhibit distinct reactivity patterns based on the specific arrangement of substituents. Table 3 presents key information about these related compounds:

Compound NameCAS NumberMolecular FormulaMolecular Weight
2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid1551074-08-8C₈H₄ClF₃O₂224.56 g/mol
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid1552586-85-2C₈H₄ClF₃O₂224.56 g/mol
2-(4-Chlorophenyl)-2,2-difluoroacetic acid475301-73-6C₈H₅ClF₂O₂206.57 g/mol
2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid1852879-59-4C₈H₃ClF₄O₂242.56 g/mol

Table 3: Structural analogs of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid

These compounds differ in the positioning of chlorine and fluorine atoms on the phenyl ring, which influences their electronic properties, reactivity, and potential applications. The specific arrangement of substituents can significantly impact chemical behavior and utility in various synthetic contexts.

Comparative Analysis

The positional isomers and structural analogs of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid exhibit distinct chemical properties based on the arrangement of substituents. For instance, 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid has a reported boiling point of approximately 289.3±35.0°C and a flash point of 128.8±25.9°C . These physical parameters can vary among the isomers due to differences in molecular symmetry, dipole moments, and intermolecular forces.

The positioning of chlorine and fluorine substituents on the aromatic ring influences electronic distribution, which can affect reactivity patterns in chemical transformations. These subtle differences make each isomer potentially valuable for specific applications in organic synthesis, where the precise arrangement of functional groups can be crucial for achieving desired chemical outcomes.

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